rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC12044100
InChI: InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol

rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC12044100

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key KVJVGSUDWMVQKW-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C#N
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a pyrrolidine ring substituted at positions 1, 2, and 5. The 1-position carries a tert-butoxycarbonyl (Boc) group, while the 2-position is esterified with a methyl group. A cyano (-CN) group at the 5-position introduces polarity and potential hydrogen-bonding interactions. The (2R,5R) configuration defines the stereochemistry, though the racemic nature (rac-) indicates equal proportions of enantiomers.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N
Isomeric SMILESCC(C)(C)OC(=O)N1C@HC#N
InChI KeyKVJVGSUDWMVQKW-BDAKNGLRSA-N
PubChem CID11299781

The tert-butyl group enhances steric bulk, potentially improving metabolic stability, while the methyl ester offers a site for hydrolysis in prodrug strategies .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis typically begins with a pyrrolidine precursor functionalized at the 5-position. A three-step sequence is hypothesized:

  • Cyano Introduction: Nitrile formation via SN2 displacement of a leaving group (e.g., bromide) using cyanide sources (KCN/NaCN).

  • Esterification: Sequential protection of amines with Boc anhydride and methyl chloroformate under basic conditions.

  • Racemic Isolation: Lack of chiral auxiliaries or catalysts yields a racemic mixture, necessitating chromatographic purification.

Table 2: Synthetic Comparison with Analogous Compounds

CompoundKey Step VariationYield (%)Purity (%)
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate Oxidation at C5 (KMnO₄/H₂SO₄)68>95
1-(tert-Butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate Piperidine ring formation7297

Challenges in Scale-Up

  • Cyanide Handling: Requires strict safety protocols due to toxicity.

  • Diastereomer Separation: Cis/trans isomers may form during cyclization, demanding optimized reaction conditions (e.g., temperature, solvent polarity).

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for this compound are sparse, analogs with tert-butyl esters exhibit melting points near 68–69°C and boiling points exceeding 360°C . The cyano group likely reduces aqueous solubility compared to hydroxyl or amine derivatives .

Spectroscopic Characterization

  • IR: Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O).

  • NMR: Key signals include tert-butyl singlet (~1.4 ppm, 9H), methyl ester (3.7 ppm, 3H), and pyrrolidine methine protons (3.1–3.5 ppm).

Biological and Pharmacological Research

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